molecular formula C14H12BrNO B7975493 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one

Cat. No.: B7975493
M. Wt: 290.15 g/mol
InChI Key: XBUWERCOIZRRPB-UHFFFAOYSA-N
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Description

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one is an organic compound that features a pyrrolidin-2-one ring attached to a 4-bromonaphthalene moiety

Preparation Methods

The synthesis of 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromonaphthalene and pyrrolidin-2-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidin-2-one, making it more nucleophilic.

    Coupling Reaction: The deprotonated pyrrolidin-2-one then undergoes a nucleophilic substitution reaction with 4-bromonaphthalene, typically in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of substituted derivatives.

    Hydrolysis: The pyrrolidin-2-one ring can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

    Pathway Modulation: The compound can affect various biochemical pathways by altering the activity of key enzymes and receptors, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one can be compared with other similar compounds such as:

    1-(4-Chloronaphthalen-1-yl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom, resulting in different reactivity and biological activity.

    1-(4-Fluoronaphthalen-1-yl)pyrrolidin-2-one: The presence of a fluorine atom imparts unique electronic properties, making it useful in different applications compared to the bromine analog.

    1-(4-Methylnaphthalen-1-yl)pyrrolidin-2-one: The methyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-12-7-8-13(16-9-3-6-14(16)17)11-5-2-1-4-10(11)12/h1-2,4-5,7-8H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUWERCOIZRRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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